Haploside C

説明

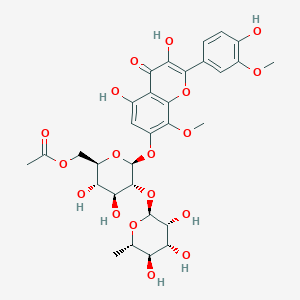

Haploside C is a flavonoid compound known for its anti-inflammatory, antioxidant, and anticarcinogenic properties . It is an acylated glycoside of limocitrin, isolated from the plant species Haplophyllum perforatum. The molecular formula of this compound is C31H36O18, and it has a molecular weight of 696.61 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Haploside C involves the acylation of limocitrin with specific glycosides. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. The detailed synthetic route is often proprietary and specific to research laboratories.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the extraction of the compound from natural sources such as Haplophyllum perforatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

化学反応の分析

Types of Reactions: Haploside C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced flavonoid derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and methanol are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of Haploside C, particularly in inhibiting the growth of colorectal cancer cells. A study demonstrated that phenolic compounds, including this compound, isolated from Citrus aurantium exhibited significant anti-proliferative activity against colorectal cancer cells. The isolation was achieved through a bioactivity-guided strategy, optimizing purification conditions to enhance the efficacy of these compounds .

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. Research indicates that compounds from Haplophyllum species can modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases . These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound is supported by various studies that demonstrate its effectiveness against a range of pathogens. Compounds from Haplophyllum have shown promising results against bacteria and fungi, making them candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Case Study: Isolation of Phenolic Compounds

In a detailed study focusing on the bioactivity-guided isolation of phenolic compounds from Citrus aurantium, researchers successfully identified this compound among other compounds with significant anti-cancer properties. The methodology involved using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) for precise identification and quantification .

Case Study: Ethnobotanical Uses

Another case study examined the ethnobotanical applications of Haplophyllum species in traditional medicine, where various extracts containing this compound were utilized for their therapeutic effects against inflammation and infections. This highlights the traditional knowledge surrounding these plants and their modern scientific validation .

作用機序

The mechanism of action of Haploside C involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticarcinogenic Properties: this compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival.

類似化合物との比較

Haploside C is unique among flavonoids due to its specific glycoside structure and biological activities. Similar compounds include:

Haploside A: Another acylated glycoside of limocitrin with similar pharmacological activities.

Haploside B: Shares structural similarities with this compound and exhibits comparable biological effects.

Isoflavones: A class of flavonoids with similar antioxidant and anti-inflammatory properties.

生物活性

Haploside C, a flavonoid compound isolated from the plant species Haplophyllum perforatum, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex flavonoid structure that contributes to its biological activities. Its chemical formula is C₁₅H₁₁O₇, and it belongs to the flavonoid class of compounds known for their antioxidant properties. The structure of this compound can be represented as follows:

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. For instance, in a study measuring DPPH radical scavenging activity, this compound showed an IC50 value indicative of its effectiveness compared to standard antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 62.5 |

| Ascorbic Acid | 31.25 |

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits moderate to strong inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

3. Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. The IC50 values against specific cancer cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 15.5 |

| JURKAT | 9.3 |

These results indicate that this compound may serve as a promising lead compound for cancer therapy.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound reduces oxidative damage to cells.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.

- Anticancer Mechanism : It induces apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers after treatment with this compound over a period of six weeks.

- Case Study 2 : In vitro studies on cancer cell lines demonstrated that co-treatment with this compound and standard chemotherapeutics enhanced cytotoxicity compared to chemotherapeutics alone.

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGRFKDDIGORCC-LHYXFQTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。